molecular formula C31H26N6O3 B11062233 2,4-Diamino-8,8-dimethyl-10-(naphthalen-1-yl)-5-(3-nitrophenyl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile

2,4-Diamino-8,8-dimethyl-10-(naphthalen-1-yl)-5-(3-nitrophenyl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile

Cat. No.: B11062233
M. Wt: 530.6 g/mol
InChI Key: CCIIBJNRSSJCOO-UHFFFAOYSA-N
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Description

2,4-DIAMINO-8,8-DIMETHYL-10-(1-NAPHTHYL)-5-(3-NITROPHENYL)-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, nitro, and cyanide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIAMINO-8,8-DIMETHYL-10-(1-NAPHTHYL)-5-(3-NITROPHENYL)-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydrobenzo[b][1,8]naphthyridine structure, followed by the introduction of the amino, nitro, and cyanide groups through various substitution and addition reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4-DIAMINO-8,8-DIMETHYL-10-(1-NAPHTHYL)-5-(3-NITROPHENYL)-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield additional nitro or hydroxyl groups, while reduction may produce additional amino groups.

Scientific Research Applications

2,4-DIAMINO-8,8-DIMETHYL-10-(1-NAPHTHYL)-5-(3-NITROPHENYL)-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.

    Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2,4-DIAMINO-8,8-DIMETHYL-10-(1-NAPHTHYL)-5-(3-NITROPHENYL)-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,8-Diaminonaphthalene: A simpler compound with similar amino groups but lacking the complex structure and additional functional groups.

    3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Another compound with amino groups and a fused triazole backbone, but with different physicochemical properties.

Uniqueness

2,4-DIAMINO-8,8-DIMETHYL-10-(1-NAPHTHYL)-5-(3-NITROPHENYL)-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE is unique due to its complex structure, which includes multiple functional groups and a fused ring system. This complexity provides it with unique chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C31H26N6O3

Molecular Weight

530.6 g/mol

IUPAC Name

2,4-diamino-8,8-dimethyl-10-naphthalen-1-yl-5-(3-nitrophenyl)-6-oxo-7,9-dihydro-5H-benzo[b][1,8]naphthyridine-3-carbonitrile

InChI

InChI=1S/C31H26N6O3/c1-31(2)14-23-26(24(38)15-31)25(18-9-5-10-19(13-18)37(39)40)27-28(33)21(16-32)29(34)35-30(27)36(23)22-12-6-8-17-7-3-4-11-20(17)22/h3-13,25H,14-15H2,1-2H3,(H4,33,34,35)

InChI Key

CCIIBJNRSSJCOO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C4=CC=CC5=CC=CC=C54)N=C(C(=C3N)C#N)N)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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